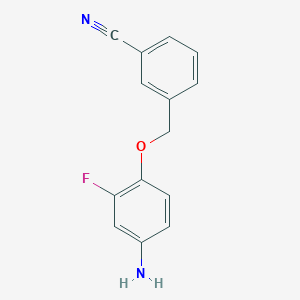

3-(4-Amino-2-fluorophenoxymethyl)benzonitrile

Overview

Description

3-(4-Amino-2-fluorophenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H11FN2O and a molecular weight of 242.25 . It is used as an intermediate in pharmaceutical research and development .

Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

Benzonitriles are privileged structural elements found in a number of pharmaceuticals, agrochemicals, and natural products . They can be synthesized through various methods, including traditional S_NAr reactions and transition-metal-catalyzed cross-coupling reactions .Scientific Research Applications

1. Neuroimaging Agent Synthesis

Garg et al. (2007) describe the use of a compound closely related to 3-(4-Amino-2-fluorophenoxymethyl)benzonitrile in the synthesis of neuroimaging agents. They specifically focus on the compound's potential for labeling with a longer physical half-life radioisotope, which makes it attractive for research groups without certain synthesis capabilities. This study provides insights into the compound's utility in developing tools for neuroimaging, particularly in the context of serotonin transporter imaging (Garg et al., 2007).

2. Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates is another application, as highlighted by Zhang Tong-bin (2012). They report the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, a medication used in the treatment of prostate cancer. This showcases the role of similar compounds in the synthesis of pharmaceuticals, indicating potential uses in drug development (Zhang Tong-bin, 2012).

3. Photophysical Studies

Köhn and Hättig (2004) investigated 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound structurally related to this compound. They focused on its excited state structures and photophysical properties, which are significant for understanding dual fluorescence in certain organic compounds. This research contributes to the broader understanding of the photophysical behavior of benzonitrile derivatives, which can inform various applications in materials science and molecular engineering (Köhn & Hättig, 2004).

4. Green Chemistry Applications

Ang et al. (2013) discuss the use of 2-fluorobenzonitrile derivatives in green chemistry for synthesizing benzisoxazoles and benzoxazines. This indicates potential applications of similar compounds like this compound in environmentally friendly synthetic routes, contributing to the development of sustainable chemical processes (Ang et al., 2013).

5. Corrosion Inhibition Studies

Chaouiki et al. (2018) explored benzonitrile derivatives as corrosion inhibitors for mild steel. Their research demonstrates how structural variations in benzonitrile compounds influence their effectiveness in protecting metals, suggesting potential industrial applications for similar compounds in preventing corrosion (Chaouiki et al., 2018).

Future Directions

Properties

IUPAC Name |

3-[(4-amino-2-fluorophenoxy)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c15-13-7-12(17)4-5-14(13)18-9-11-3-1-2-10(6-11)8-16/h1-7H,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYLAJYBWBGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

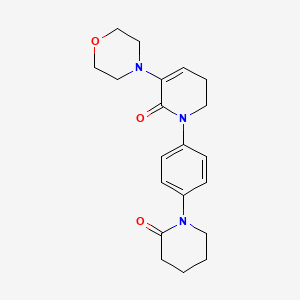

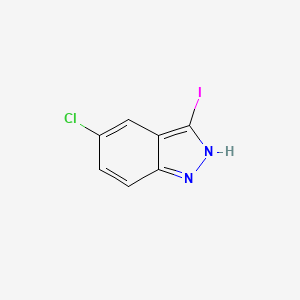

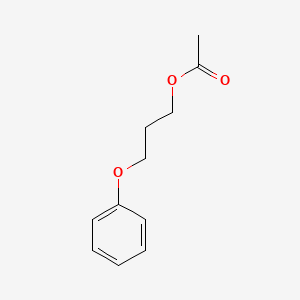

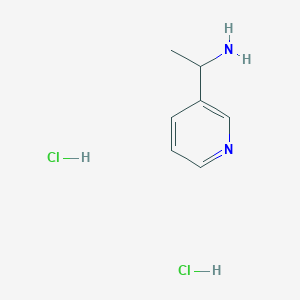

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)

![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)

![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)